molecular formula C8H22NO4S+ B12055564 Sulfuric acid; tetraethylammonium

Sulfuric acid; tetraethylammonium

Cat. No.: B12055564
M. Wt: 228.33 g/mol
InChI Key: CREVBWLEPKAZBH-UHFFFAOYSA-N
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Description

Sulfuric acid; tetraethylammonium refers to salts formed by the reaction of sulfuric acid (H₂SO₄) with tetraethylammonium (N(C₂H₅)₄⁺). The two primary forms are tetraethylammonium sulfate ([(C₂H₅)₄N]₂SO₄) and tetraethylammonium hydrogen sulfate ([(C₂H₅)₄N]HSO₄). These compounds are quaternary ammonium salts with distinct solubility, reactivity, and catalytic properties. Tetraethylammonium sulfate (CAS 2604-85-5) and its hydrogen sulfate derivative (CAS 16873-13-5) are utilized in organic synthesis, electrochemistry, and as phase-transfer catalysts due to their ability to stabilize ions in nonpolar solvents .

Properties

Molecular Formula

C8H22NO4S+

Molecular Weight

228.33 g/mol

IUPAC Name

sulfuric acid;tetraethylazanium

InChI

InChI=1S/C8H20N.H2O4S/c1-5-9(6-2,7-3)8-4;1-5(2,3)4/h5-8H2,1-4H3;(H2,1,2,3,4)/q+1;

InChI Key

CREVBWLEPKAZBH-UHFFFAOYSA-N

Canonical SMILES

CC[N+](CC)(CC)CC.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tetraethylammonium salts typically involves the reaction of triethylamine with an ethyl halide. For example, tetraethylammonium iodide can be synthesized by reacting triethylamine with ethyl iodide . Another method involves salt metathesis reactions, where water-soluble salts like tetraethylammonium bromide and sodium perchlorate are mixed in water to produce tetraethylammonium perchlorate .

Industrial Production Methods

Industrial production of tetraethylammonium salts often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of phase-transfer catalysis is common in industrial settings to facilitate the transfer of ions between aqueous and organic phases .

Chemical Reactions Analysis

Types of Reactions

Sulfuric acid; tetraethylammonium undergoes various types of chemical reactions, including:

    Oxidation: Sulfuric acid is a strong oxidizing agent and can oxidize many substances.

    Reduction: Tetraethylammonium can participate in reduction reactions, although it is less common.

    Substitution: Tetraethylammonium salts can undergo substitution reactions, where one of the ethyl groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and other nucleophiles.

Major Products Formed

    Oxidation: Sulfuric acid can produce sulfur dioxide and water.

    Reduction: Tetraethylammonium can form various reduced products depending on the reaction conditions.

    Substitution: Tetraethylammonium salts can form substituted ammonium salts.

Comparison with Similar Compounds

Comparison with Similar Compounds

Inorganic Ammonium Sulfates

  • Ammonium Sulfate ((NH₄)₂SO₄): Solubility: Highly water-soluble (70.6 g/100 mL at 20°C), making it ideal for fertilizers and protein precipitation . Acidity: Forms weakly acidic solutions (pH ~5.5 in water), whereas tetraethylammonium sulfate is neutral due to the non-basic nature of the tetraethylammonium ion. Applications: Primarily agricultural (fertilizers) and laboratory (precipitation reagent). In contrast, tetraethylammonium sulfate is used in specialized organic reactions (e.g., trifluoromethylation) and as a supporting electrolyte .
  • Ammonium Bisulfate (NH₄HSO₄) :

    • Reactivity : Strongly acidic (pH ~1 in water), used in metal cleaning and catalysis. Tetraethylammonium hydrogen sulfate, while acidic, is less corrosive and acts as a recyclable catalyst in green chemistry applications .

Tetraalkylammonium Sulfates

  • Tetrabutylammonium Hydrogen Sulfate ([(C₄H₉)₄N]HSO₄) :

    • Solubility : More lipophilic than tetraethylammonium analogs, enhancing phase-transfer capabilities in biphasic reactions .
    • Catalytic Efficiency : Both tetraethyl- and tetrabutylammonium salts accelerate reactions like esterifications, but the latter’s larger alkyl chains improve solubility in organic solvents .
  • Tetramethylammonium Sulfate ([(CH₃)₄N]₂SO₄): Stability: Less thermally stable than tetraethylammonium derivatives, decomposing at lower temperatures (~200°C). Applications: Limited to aqueous-phase reactions, whereas tetraethylammonium salts are versatile in both aqueous and organic media .

Sulfuric Acid Derivatives

  • Sulfamic Acid (H₃NSO₃): Acidity: Stronger acid (pKa ~1.0) than tetraethylammonium hydrogen sulfate (pKa ~1.9 in acetonitrile). Used in descaling agents, unlike tetraethylammonium salts, which are non-corrosive .
  • Alumina Sulfuric Acid (ASA) :
    • Catalytic Activity : A solid acid catalyst for synthesizing heterocycles (e.g., pyrroles). Tetraethylammonium hydrogen sulfate, being homogeneous, offers higher reaction rates but requires post-reaction separation .

Key Research Findings

Catalytic Performance

  • In trifluoromethylation reactions, tetraethylammonium hydrogen sulfate outperformed H₂SO₄ and HCl, achieving yields >85% due to its dual role as acid and phase-transfer agent .
  • Comparative studies in pyrrole synthesis showed H₂SO₄ provided lower yields (~60%) than tetraethylammonium hydrogen sulfate (~90%) under identical conditions .

Solubility and Stability

  • Organic Solvents: Tetraethylammonium sulfate is 15–20% more soluble in acetonitrile than ammonium sulfate, enabling its use in non-aqueous electrochemistry .
  • Thermal Decomposition : Decomposes at ~300°C, higher than ammonium sulfate (~235°C) but lower than tetrabutylammonium analogs (~320°C) .

Data Tables

Compound Molecular Weight Solubility in H₂O (g/100 mL) pKa (in H₂O) Primary Applications
Tetraethylammonium sulfate 332.48 45.2 (25°C) Neutral Organic synthesis, electrolytes
Ammonium sulfate 132.14 70.6 (20°C) ~5.5 Fertilizers, lab reagents
Tetrabutylammonium HSO₄ 339.53 28.9 (25°C) ~1.9 Phase-transfer catalysis

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